molecular formula C19H11F3N6O3S B2417476 N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide CAS No. 1251681-88-5

N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide

Cat. No. B2417476
CAS RN: 1251681-88-5
M. Wt: 460.39
InChI Key: NUPJAVZUOOJOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C19H11F3N6O3S and its molecular weight is 460.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of a new class of sulfonamido bis heterocycles, including pyrrolyl/pyrazolyl-oxadiazoles, thiadiazoles, and triazoles, has been developed from arylaminosulfonylacetic acid hydrazide using simple and versatile methodologies. This advancement in synthetic chemistry indicates the compound's role in forming structurally diverse heterocyclic compounds (Muralikrishna et al., 2014).

Biological and Pharmacological Activities

  • Sulfonamides have demonstrated potential as terminators of cationic cyclizations, facilitating the synthesis of pyrrolidines through catalysis. This chemical behavior suggests their utility in generating polycyclic systems efficiently, which could have implications for drug design and development (Haskins & Knight, 2002).
  • A study on the selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides demonstrated the compound's utility in medicinal chemistry. A sulfur-functionalized aminoacrolein derivative was employed for the efficient synthesis of these compounds, showcasing a method that could be broadly applicable for creating various biologically active molecules (Tucker et al., 2015).

Antimicrobial and Cytotoxic Activities

  • Research into sulfonamidomethane-linked heterocycles revealed compounds with notable antibacterial and antifungal activities, as well as cytotoxic effects on lung carcinoma cells. This indicates the compound's potential for therapeutic applications, particularly in treating infections and cancer (Swapna et al., 2013).

properties

IUPAC Name

2-thiophen-2-yl-5-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N6O3S/c20-19(21,22)30-12-5-3-11(4-6-12)17-24-16(31-26-17)9-27-18(29)14-8-13(15-2-1-7-32-15)25-28(14)10-23-27/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPJAVZUOOJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.